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Compound of Interest

Compound Name: KIN1148

Cat. No.: B608346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
KIN1148 is a potent and specific small molecule agonist of Interferon Regulatory Factor 3

(IRF3), which plays a critical role in the innate immune response to viral infections.[1][2][3]

Developed through medicinal chemistry optimization of a parent compound, KIN1148 has

demonstrated significant potential as a vaccine adjuvant, particularly for influenza vaccines.[1]

[4] Its mechanism of action involves the direct binding to and activation of the retinoic acid-

inducible gene I (RIG-I), a key cytosolic pattern-recognition receptor. This interaction triggers a

signaling cascade that leads to the activation of both IRF3 and nuclear factor-kappa B (NF-κB),

culminating in the expression of various immunomodulatory cytokines and chemokines.[5]

These application notes provide a comprehensive guide for the proper storage, handling, and

utilization of KIN1148 in research and drug development settings. Detailed protocols for key in

vitro and in vivo experiments are provided to facilitate the investigation of its biological

activities.
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Property Value Reference

Molecular Formula C₁₉H₁₁N₃OS₂ [1]

Molecular Weight 361.44 g/mol [1]

CAS Number 1428729-56-9 [1]

Appearance Light yellow to yellow solid [3]

Purity >99% [1]

Storage and Handling
Proper storage and handling of KIN1148 are crucial to maintain its stability and activity.

Storage Conditions
Form

Storage
Temperature

Duration Notes

Powder -20°C 3 years

4°C 2 years

In Solvent (DMSO) -80°C 1 year

Aliquot to avoid

repeated freeze-thaw

cycles.[1][2]

-20°C 1 month

Aliquot to avoid

repeated freeze-thaw

cycles.[1]

Solubility and Solution Preparation
KIN1148 is soluble in dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol.[1]
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Solvent Solubility
Concentration
(mM)

Notes

DMSO ≥ 10.5 mg/mL ≥ 29.05 mM

Use fresh, anhydrous

DMSO as the

compound's solubility

is reduced by

moisture.[1]

Sonication is

recommended to aid

dissolution.[6]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

Weigh out the desired amount of KIN1148 powder.

Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular

Weight = 361.44 g/mol ).

Volume (L) = (Mass (g) / 361.44 g/mol ) / 0.010 mol/L

Add the calculated volume of fresh, anhydrous DMSO to the KIN1148 powder.

Vortex and/or sonicate the solution until the compound is completely dissolved.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize

freeze-thaw cycles.

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

In Vivo Formulation
For in vivo studies, KIN1148 can be formulated for oral or injection administration. The mixed

solutions should be used immediately for optimal results.[7]

Formulation for Oral Administration (Homogeneous Suspension):
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Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5%

w/v).

Add KIN1148 powder to the CMC-Na solution to achieve the desired final concentration

(e.g., 5 mg/mL).

Mix thoroughly to obtain a homogeneous suspension.[7]

Formulation for Injection (Clear Solution):

Prepare a stock solution of KIN1148 in DMSO (e.g., 5 mg/mL).

In a sterile tube, add 50 µL of the KIN1148 DMSO stock solution to 400 µL of PEG300. Mix

until the solution is clear.

Add 50 µL of Tween 80 to the mixture and mix until clear.

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[7]

Formulation in Corn Oil:

Prepare a stock solution of KIN1148 in DMSO (e.g., 50 mg/mL).

Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

Mix evenly.[7]

Mechanism of Action: RIG-I Signaling Pathway
KIN1148 functions as a direct agonist of RIG-I, a cytosolic sensor of viral RNA.[5] Unlike

canonical RIG-I activation by viral RNA, KIN1148 binds to RIG-I in a non-canonical fashion,

independent of RNA and ATP.[5] This binding induces a conformational change in RIG-I,

leading to its self-oligomerization. The activated RIG-I then interacts with the mitochondrial

antiviral-signaling protein (MAVS), triggering downstream signaling cascades that culminate in

the activation of IRF3 and NF-κB.[5][8] Activated IRF3 and NF-κB translocate to the nucleus to

induce the transcription of type I interferons and other pro-inflammatory cytokines and

chemokines.
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Caption: KIN1148 activates the RIG-I signaling pathway.
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Experimental Protocols
In Vitro Assay: Western Blot for IRF3 and NF-κB
Phosphorylation
This protocol describes the detection of phosphorylated IRF3 and NF-κB (p65) in cell lysates

following treatment with KIN1148, as an indicator of RIG-I pathway activation.

Materials:

HEK293 cells (or other suitable cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

KIN1148 stock solution (10 mM in DMSO)

Vehicle control (0.5% DMSO in culture medium)

Positive control (e.g., Sendai virus (SeV) at 40 HAU/mL)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-phospho-IRF3 (Ser396)

Rabbit anti-total IRF3

Rabbit anti-phospho-NF-κB p65 (Ser536)

Rabbit anti-total NF-κB p65
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Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Seeding: Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

Treatment:

Treat cells with KIN1148 at desired concentrations (e.g., 10 µM and 20 µM) for various

time points (e.g., 0, 2, 4, 8, 12 hours).[5]

Include a vehicle control (0.5% DMSO) and a positive control (SeV infection).[5]

Cell Lysis:

At each time point, wash cells with ice-cold PBS.

Lyse cells in 100-200 µL of ice-cold lysis buffer.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (whole-cell extract).

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Transfer:

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
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Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

Separate proteins by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

(Recommended dilutions should be optimized, but a starting point is 1:1000 for phospho-

specific antibodies and total protein antibodies, and 1:5000 for β-actin).

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000

dilution) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Apply ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.

Analyze the band intensities to determine the levels of phosphorylated and total IRF3 and

NF-κB.
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Treat with KIN1148,
Vehicle, or SeV

Cell Lysis & Protein
Quantification SDS-PAGE Western Transfer

(PVDF membrane) Blocking
Primary Antibody

Incubation
(p-IRF3, p-NFκB, total, β-actin)

Secondary Antibody
Incubation (HRP) ECL Detection End:

Analyze Results

Click to download full resolution via product page

Caption: Western Blot workflow for analyzing protein phosphorylation.
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In Vitro Assay: Human Dendritic Cell (DC) Maturation
This protocol outlines the procedure for assessing the ability of KIN1148 to induce the

maturation of human monocyte-derived dendritic cells (mo-DCs).

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Recombinant human GM-CSF

Recombinant human IL-4

KIN1148 stock solution (10 mM in DMSO)

Positive control (e.g., LPS at 100 ng/mL)

Vehicle control (0.5% DMSO in culture medium)

FACS buffer (PBS with 2% FBS)

Fluorochrome-conjugated antibodies for flow cytometry:

Anti-CD14

Anti-CD80

Anti-CD83

Anti-CD86

Anti-HLA-DR

Flow cytometer

Procedure:

Isolation of Monocytes:
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Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Isolate CD14+ monocytes from PBMCs by positive selection using CD14 microbeads.

Differentiation of Immature DCs:

Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-

CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days.

Replenish the medium with fresh cytokines every 2-3 days.

DC Maturation:

On day 7, harvest the immature DCs.

Resuspend the cells in fresh medium and plate in a 24-well plate.

Treat the immature DCs with KIN1148 at various concentrations (e.g., 1-20 µM) for 18-24

hours.

Include a vehicle control (0.5% DMSO) and a positive control (LPS).

Flow Cytometry Analysis:

Harvest the treated DCs and wash with FACS buffer.

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD14, CD80,

CD83, CD86, and HLA-DR for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Data Analysis:

Gate on the live DC population based on forward and side scatter.
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Analyze the expression levels (Mean Fluorescence Intensity, MFI) and the percentage of

positive cells for the maturation markers (CD80, CD83, CD86, HLA-DR) and the monocyte

marker (CD14, which should be downregulated upon maturation).

Start:
Isolate Human PBMCs

Isolate CD14+ Monocytes

Differentiate into Immature DCs
(GM-CSF + IL-4 for 7 days)

Treat with KIN1148, LPS, or Vehicle
(18-24 hours)

Stain with Antibodies
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Flow Cytometry Analysis

End:
Analyze DC Maturation Markers

Click to download full resolution via product page

Caption: Workflow for assessing dendritic cell maturation.
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In Vivo Mouse Study: Influenza Vaccine Adjuvant
Efficacy
This protocol provides a general framework for evaluating the adjuvant effect of KIN1148 with

an influenza vaccine in a mouse model. Specific details such as mouse strain, vaccine dose,

and challenge virus will depend on the experimental design.

Materials:

6-8 week old female C57BL/6 mice

Influenza vaccine (e.g., split H1N1 or H5N1 vaccine)

KIN1148 formulated for in vivo use (e.g., in a liposomal formulation)

Vehicle control (e.g., blank liposomes)

Lethal challenge dose of a mouse-adapted influenza virus

Anesthesia for intranasal challenge

Equipment for monitoring mouse weight and clinical signs

Materials for collecting blood (for serology) and tissues (for viral load determination)

Procedure:

Immunization:

Randomly assign mice to different treatment groups (e.g., Vaccine alone, Vaccine +

KIN1148, KIN1148 alone, Vehicle alone).

On day 0 (prime), immunize mice intramuscularly with the designated formulations. A

typical dose of KIN1148 is 50 µg per mouse.[3]

On day 21 (boost), administer a second immunization.

Challenge:
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On day 35 (or 14 days post-boost), challenge the mice intranasally with a lethal dose of a

relevant influenza virus strain under light anesthesia.

Monitoring:

Monitor the mice daily for weight loss and clinical signs of illness for 14 days post-

challenge.

Euthanize mice that lose more than 25-30% of their initial body weight or show severe

signs of distress.

Endpoint Analysis:

Survival: Record the percentage of surviving mice in each group over the 14-day

observation period.

Serology: Collect blood samples at various time points (e.g., pre-challenge) to measure

influenza-specific antibody titers (e.g., by ELISA or hemagglutination inhibition assay).

Viral Load: On a specific day post-challenge (e.g., day 4), euthanize a subset of mice from

each group and collect lung tissue to determine the viral titer by plaque assay or qRT-

PCR.
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Issue Possible Cause Suggested Solution

Low/No Signal in Western Blot Inactive KIN1148

Ensure proper storage and

handling of the compound.

Use fresh aliquots.

Insufficient treatment time or

concentration

Perform a dose-response and

time-course experiment to

optimize treatment conditions.

Ineffective antibodies

Use validated antibodies at the

recommended dilutions.

Include a positive control.

High Background in Western

Blot
Insufficient blocking or washing

Increase blocking time and/or

use a different blocking agent.

Increase the number and

duration of washes.

Antibody concentration too

high

Titrate the primary and

secondary antibodies to

determine the optimal

concentration.

Poor DC Maturation Low viability of monocytes/DCs

Handle cells gently during

isolation and culture. Ensure

the quality of cytokines.

Insufficient KIN1148

concentration

Perform a dose-response

experiment to find the optimal

concentration for DC

maturation.

High Variability in In Vivo

Studies

Inconsistent administration of

vaccine/adjuvant

Ensure accurate and

consistent injection volumes

and techniques.

Variation in viral challenge

dose

Carefully titrate the challenge

virus to ensure a consistent

lethal dose.
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Conclusion
KIN1148 is a valuable research tool for studying innate immunity and for the development of

novel vaccine adjuvants. Its well-defined mechanism of action as a RIG-I agonist provides a

clear rationale for its immunomodulatory properties. The protocols and information provided in

these application notes are intended to guide researchers in the effective use of KIN1148 and

to facilitate the generation of reproducible and meaningful data. For further information, please

refer to the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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